Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate
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Description
Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate is a useful research compound. Its molecular formula is C14H26N2O2 and its molecular weight is 254.374. The purity is usually 95%.
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Scientific Research Applications
Efficient Synthesis and Scalability
An efficient and scalable synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, highlights the importance of this compound in the preparation of pharmacologically relevant substances. The synthesis involves key transformations in a one-pot process, demonstrating the compound's role in facilitating the development of receptor agonists on a large scale (Jarugu et al., 2018).
Kinetic Resolution and Enantioselectivity
The compound's significance is further underscored by its application in kinetic resolution processes, where it serves as a substrate for enantioselective reactions. For example, kinetic resolution of racemic carboxylic acids using L-histidine-derived sulfonamide-induced enantioselective esterification reaction with tert-butyl alcohol has been accomplished, achieving high asymmetric induction. This process exemplifies the compound's utility in obtaining enantiomerically pure substances, a crucial aspect in the development of drugs with specific stereochemical requirements (Ishihara et al., 2008).
Application in Peptide Mimetics
Additionally, the synthesis of U-shaped conformationally constrained analogues of peptides based on specific scaffolds, including tert-butyl N-Boc-3,4-dehydroprolinates, showcases the compound's role in the design of peptide mimetics. These constrained peptides are critical for studying protein-protein interactions and developing therapeutic agents (Mazaleyrat et al., 2002).
Supramolecular Chemistry
In the realm of supramolecular chemistry, the compound has been used to study basic forms of self-assembly organized by hydrogen bonds. The analysis of racemic crystal structures of derivatives provides insights into supramolecular assembly, which is fundamental for the development of novel materials and understanding biological processes (Kălmăn et al., 2001).
Synthesis of Functionalized Building Blocks
The compound's utility extends to the synthesis of functionalized cycloalkenol building blocks via enantioselective processes. This application is pivotal in the construction of complex organic molecules, underscoring the compound's versatility in organic synthesis (Takano et al., 1992).
properties
IUPAC Name |
tert-butyl (3aR,4R,7aS)-4-(aminomethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h10-12H,4-9,15H2,1-3H3/t10-,11+,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFHYPICLWVHFR-QJPTWQEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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